FAK inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

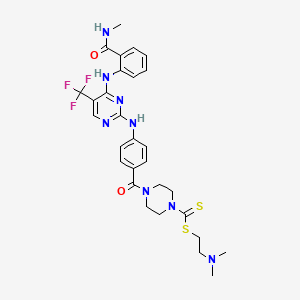

2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPRPCEEZGHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33F3N8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of FAK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology. A non-receptor tyrosine kinase, FAK is a central mediator of signaling pathways that are fundamental to cancer progression, including cell survival, proliferation, migration, and angiogenesis.[1][2][3][4][5][6] Overexpressed in a multitude of solid tumors, elevated FAK activity often correlates with increased malignancy, invasiveness, and poor patient prognosis.[2][4][7][8] This technical guide provides an in-depth exploration of the mechanism of action of FAK inhibitors, detailing the underlying signaling pathways, presenting key quantitative data for prominent inhibitors, and outlining the experimental protocols used to characterize their activity.

The FAK Signaling Pathway

FAK acts as a critical node, integrating signals from integrins and growth factor receptors to modulate downstream cellular activities.[3][5] Its function can be broadly categorized into kinase-dependent and kinase-independent (scaffolding) roles.[2][3][9]

Upon activation, typically initiated by cell adhesion to the extracellular matrix via integrins, FAK undergoes autophosphorylation at the Tyr397 residue.[10][11][12][13] This event creates a high-affinity binding site for the SH2 domain of Src family kinases.[11] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, amplifying the signal and creating a docking site for a host of other signaling proteins. This FAK/Src complex can then initiate multiple downstream cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are pivotal for cell survival and proliferation.[1][2][3][5][14]

In its scaffolding capacity, FAK can facilitate protein-protein interactions that are independent of its kinase activity, influencing cellular processes such as the regulation of p53.[2][3][15]

FAK Signaling Pathway Diagram

Caption: A diagram of the FAK signaling pathway.

Mechanisms of FAK Inhibition

FAK inhibitors can be classified based on their mechanism of action. The majority of inhibitors in clinical development are ATP-competitive, targeting the kinase domain of FAK.[1] However, other strategies are also being explored.

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK and subsequent downstream signaling.[1] Examples include Defactinib (VS-6063), IN10018 (BI-853520), and PF-562,271.[2]

-

Inhibitors of FAK Autophosphorylation: Some compounds, like Y11 and Y15, are designed to specifically block the autophosphorylation of FAK at Tyr397, a critical step in its activation.[10][12][16]

-

Allosteric Inhibitors: These inhibitors bind to sites other than the ATP-binding pocket, inducing conformational changes that inactivate the kinase.

-

PROTACs (Proteolysis-Targeting Chimeras): A newer class of drugs, FAK-targeting PROTACs, have been developed to induce the degradation of the FAK protein.[1]

FAK Inhibition Mechanism Diagram

Caption: Mechanisms of FAK inhibition.

Quantitative Data of FAK Inhibitors

The following tables summarize key quantitative data for several prominent FAK inhibitors from preclinical studies.

Table 1: In Vitro Potency of FAK Inhibitors

| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |

| Defactinib (VS-6063) | FAK, PYK2 | Kinase Assay | - | - | [2] |

| IN10018 (BI-853520) | FAK | Kinase Assay | - | - | [2][12] |

| GSK2256098 | FAK | Kinase Assay | - | - | [2] |

| Conteltinib (CT-707) | FAK | Kinase Assay | - | - | [2] |

| APG-2449 | FAK | Kinase Assay | - | - | [2] |

| PF-573,228 | FAK | Kinase Assay | - | Multiple | [10][17] |

| TAE226 | FAK, IGF-IR | Kinase Assay | - | Multiple | [10][14][18] |

| Y11 | FAK (Y397) | Kinase Assay | 50 | - | [10] |

| Y15 | FAK (Y397) | Kinase Assay | 1000 | - | [1][16] |

| Unnamed Compound [I] | FAK | Binding Assay | 0.87 | - | [19] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of FAK Inhibitors

| Inhibitor | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition | Reference(s) |

| IN10018 | Breast Cancer | Mouse Xenograft | - | Significant reduction in tumor weight | [2] |

| Y11 | Colon Cancer | Mouse Xenograft | 125 mg/kg (i.p.) | Significant decrease in tumor growth | [10] |

| Unnamed Compound [I] | Lung Adenocarcinoma | Mouse Xenograft | - | ~60% | [19] |

| Unnamed Compound [I] | Ovarian Cancer | Mouse Xenograft | - | ~60% | [19] |

| PND-1186 | Breast Carcinoma | Syngeneic Mouse | Oral | Reduced primary tumor growth and metastasis | [20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FAK inhibitor activity. Below are outlines of key experimental protocols.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.

Objective: To determine the IC50 value of a FAK inhibitor.

Materials:

-

FAK substrate (e.g., Poly (Glu:Tyr 4:1))[22]

-

ATP (often radiolabeled, e.g., [γ-³²P]-ATP)[10]

-

Kinase reaction buffer[7]

-

Test inhibitor at various concentrations

-

Microplate reader or autoradiography equipment

Protocol:

-

Prepare a reaction mixture containing the FAK enzyme, substrate, and kinase buffer in a 96-well plate.

-

Add the test inhibitor at a range of concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[7][10]

-

Stop the reaction (e.g., by adding Laemmli buffer).[10]

-

Quantify the phosphorylation of the substrate. This can be done by measuring the incorporation of ³²P using autoradiography or by using a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).[7][21]

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a FAK inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the effect of a FAK inhibitor on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., SW480, SW620)[16]

-

Cell culture medium and supplements

-

FAK inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the FAK inhibitor for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a FAK inhibitor in a living organism.

Objective: To assess the in vivo anti-tumor activity of a FAK inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude mice)[10]

-

Cancer cell line for tumor induction (e.g., SW620)[10]

-

FAK inhibitor formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject cancer cells into the flank of the mice.[10]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the FAK inhibitor to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage) and dose.[10] The control group receives a vehicle.

-

Measure the tumor volume at regular intervals using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for FAK phosphorylation).

Experimental Workflow Diagram

Caption: A typical experimental workflow for FAK inhibitor characterization.

Conclusion

FAK inhibitors represent a promising class of anti-cancer agents that disrupt key signaling pathways involved in tumor progression. By targeting the kinase activity of FAK, these inhibitors can effectively block downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, leading to reduced cell proliferation, survival, and invasion. The development of novel FAK inhibitors, including those with alternative mechanisms of action like PROTACs, continues to be an active area of research. The comprehensive characterization of these inhibitors using a combination of in vitro and in vivo assays is essential for their successful translation into the clinic. This guide provides a foundational understanding of the mechanism of action of FAK inhibitors and the experimental approaches used to evaluate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com.cn [promega.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Focal adhesion kinase and p53 signal transduction pathways in cancer [imrpress.com]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]

- 20. rupress.org [rupress.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. FAK Kinase Enzyme System [promega.ee]

The Central Role of Focal Adhesion Kinase (FAK) Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in the complex signaling networks that drive cancer progression.[1] Overexpressed and hyperactivated in a multitude of human cancers, FAK is a key player in processes integral to malignancy, including cell proliferation, survival, migration, and invasion.[1][2] This kinase acts as a central hub, integrating signals from the extracellular matrix (ECM) via integrins and from soluble growth factors, thereby controlling a diverse array of downstream cellular functions essential for tumorigenesis and metastasis.[3][4] This guide provides an in-depth technical overview of the core FAK signaling pathways, presents quantitative data on its prevalence in cancer, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.

Core FAK Signaling Pathways

FAK activation is a multi-step process initiated by the clustering of integrins upon binding to the ECM or by stimulation of growth factor receptors.[5] This leads to a conformational change in FAK, promoting its autophosphorylation at tyrosine residue 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5][6] The recruitment of Src to this complex results in the full activation of FAK through subsequent phosphorylations, and the formation of a bipartite FAK/Src signaling complex that phosphorylates numerous downstream substrates.[5]

Key downstream pathways activated by FAK include:

-

The PI3K/Akt Pathway: The phosphorylated Y397 site on FAK can recruit the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[7][8] This pathway is a major driver of cell survival and proliferation, and confers resistance to apoptosis (anoikis).[7][9]

-

The MAPK/ERK Pathway: The FAK-Src complex can phosphorylate Grb2-associated binder (Gab) proteins and Shc, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade.[2][8] This pathway is crucial for promoting cell cycle progression and proliferation.[2]

-

Regulation of Rho GTPases: FAK signaling plays a pivotal role in modulating the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42.[1] This regulation is essential for the dynamic cytoskeletal rearrangements required for cell migration and invasion.[1][10] The FAK/Src complex can phosphorylate p130Cas, which in turn recruits Crk and DOCK180 to activate Rac1, promoting lamellipodia formation and cell motility.[6][10]

Below is a diagram illustrating the core FAK signaling cascade.

FAK in Cancer: Quantitative Overview

The overexpression of FAK is a common feature across numerous cancer types and often correlates with a more aggressive phenotype and poor patient prognosis.[3][11]

| Cancer Type | FAK Overexpression/Gene Amplification Status | Reference |

| Breast Cancer | FAK gene amplification was observed in 6.1% of invasive breast cancers, with protein overexpression in 27.5% of cases.[12][13] High FAK expression is significantly associated with the triple-negative phenotype.[12][14] | [12][13][14] |

| Lung Cancer | FAK and p-FAK staining scores are significantly higher in lung cancer tissues, particularly in small cell lung cancer (SCLC), compared to normal lung tissue.[3][11] | [3][11] |

| Head and Neck Cancer | Increased FAK expression is observed in a majority of head and neck carcinomas. | [3] |

| Ovarian Cancer | FAK is frequently overexpressed and activated.[3] | [3] |

| Colon Cancer | FAK mRNA is upregulated in invasive and metastatic colon cancer samples.[3] | [3] |

| Prostate Cancer | FAK expression is elevated.[3] | [3] |

| Pancreatic Cancer | FAK expression is increased.[3] | [3] |

| Liver Cancer | FAK expression is elevated.[3] | [3] |

| Stomach Cancer | FAK expression is increased.[3] | [3] |

FAK Inhibitors in Development

The critical role of FAK in cancer has led to the development of numerous small molecule inhibitors targeting its kinase activity. Several of these have entered clinical trials.

| Inhibitor | IC50 | Target Cancer Types (in clinical trials) | Reference |

| Defactinib (VS-6063) | ~0.5 nM (in vitro) | Ovarian Cancer, Non-Small Cell Lung Cancer, Mesothelioma | [6][15] |

| Ifebemtinib (IN10018) | 1 nM (FAK autophosphorylation) | Malignant Pleural Mesothelioma, various solid tumors | [7] |

| GSK2256098 | ~3.5 nM (in vitro) | Advanced Solid Tumors | [5][15] |

| Conteltinib (CT-707) | 1.6 nM (in vitro) | ALK-positive Non-Small Cell Lung Cancer | [7] |

| APG-2449 | Potent ALK/ROS1/FAK inhibitor | Non-Small Cell Lung Cancer, Ovarian Cancer | [7] |

| BI-4464 | 17 nM (in vitro) | Preclinical | [7] |

Experimental Protocols

Studying FAK signaling requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis of FAK Phosphorylation (p-FAK Y397)

This protocol is for the detection of the activated form of FAK.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.[16]

-

-

Sample Preparation:

-

Mix a desired amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel (e.g., 8-10% acrylamide).

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the signal using a chemiluminescence imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody for total FAK.

-

The following diagram outlines the workflow for a Western Blot experiment.

In Vitro FAK Kinase Assay

This assay measures the kinase activity of FAK.

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[10]

-

In a microplate well, combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and the test compound (inhibitor) or vehicle control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection of Activity:

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity.[10]

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of FAK activity relative to the vehicle control.

-

For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Transwell Migration Assay

This assay assesses the effect of FAK signaling on cell migration.

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Starve the cells in a serum-free or low-serum medium for several hours to overnight to reduce basal migration.[17]

-

Harvest the cells using a non-enzymatic method or trypsin, and resuspend them in the serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).[18]

-

-

Assay Setup:

-

Place transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[19]

-

Add the cell suspension to the upper chamber of the transwell insert.[19] If testing an inhibitor, it can be added to the cell suspension.

-

-

Incubation:

-

Fixation and Staining:

-

Quantification:

-

Wash the membrane to remove excess stain.

-

Count the number of stained, migrated cells in several microscopic fields.

-

Alternatively, the dye can be eluted with a solvent (e.g., acetic acid) and the absorbance measured with a plate reader.[18]

-

Immunoprecipitation of FAK and Interacting Proteins

This technique is used to isolate FAK and its binding partners.

-

Cell Lysis:

-

Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody against FAK to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western Blotting using antibodies against FAK and suspected interacting proteins.

-

FAK's Role in Cancer Progression: A Logical Framework

FAK signaling is not a linear pathway but a complex network that contributes to multiple hallmarks of cancer. Its central role makes it a compelling therapeutic target.

The diagram below illustrates the logical relationship between FAK activation and the acquisition of cancerous traits.

Conclusion

Focal Adhesion Kinase is a linchpin in the signaling architecture of cancer cells. Its strategic position at the crossroads of integrin and growth factor signaling allows it to orchestrate a wide range of cellular processes that are fundamental to tumor initiation, progression, and metastasis.[2][3][6] The wealth of data demonstrating its overexpression and correlation with poor clinical outcomes underscores its significance as a high-value therapeutic target.[15] The ongoing development and clinical evaluation of FAK inhibitors hold promise for new therapeutic strategies, particularly in combination with other targeted agents or immunotherapies, to overcome drug resistance and improve patient outcomes.[6][15] A thorough understanding of the technical details of FAK signaling and the methodologies to study it, as outlined in this guide, is essential for researchers and drug developers working to translate this knowledge into effective cancer therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 4. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. promega.com.cn [promega.com.cn]

- 11. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical significance of high focal adhesion kinase gene copy number and overexpression in invasive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. High focal adhesion kinase expression in breast carcinoma is associated with lymphovascular invasion and triple-negative phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. stackscientific.nd.edu [stackscientific.nd.edu]

- 18. researchhub.com [researchhub.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Cancer Therapy: A Technical Guide to the Discovery and Development of FAK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, stands as a critical signaling node in cellular biology.[1][2] First identified in 1991, FAK is a 125 kDa protein that integrates signals from the extracellular matrix (ECM) via integrins and from growth factor receptors, thereby regulating essential cellular processes including adhesion, migration, proliferation, and survival.[1][3][4] In the context of oncology, FAK is frequently overexpressed and activated in a wide array of solid tumors, where its heightened activity is correlated with cancer progression, metastasis, angiogenesis, and drug resistance.[2][5][6] This pivotal role in malignant phenotypes has established FAK as a high-value therapeutic target for the development of novel anticancer agents.[7][8][9]

This technical guide provides an in-depth exploration of the discovery and development of FAK inhibitors (FAKi). It details the core signaling pathways, classifies the diverse inhibitor types, presents key quantitative data on prominent compounds, outlines essential experimental protocols for their evaluation, and looks toward the future of FAK-targeted therapies.

FAK Structure and Signaling Pathways

FAK's function is dictated by its multidomain structure, comprising a central kinase domain flanked by an N-terminal FERM (Band 4.1, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1][10] Activation is a multi-step process, classically initiated by integrin clustering upon cell adhesion to the ECM. This induces a conformational change and triggers FAK autophosphorylation at tyrosine 397 (Tyr397).[2][4] This phosphorylation event creates a high-affinity binding site for SH2-domain-containing proteins, most notably the Src family kinases.[2] The recruitment of Src leads to the phosphorylation of other tyrosine residues, including Tyr576 and Tyr577 within the kinase domain's activation loop, resulting in the full catalytic activation of the FAK/Src complex.[2][11]

Once activated, FAK propagates signals through several major downstream pathways crucial for cancer progression:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation by inhibiting apoptosis.[5][11]

-

MAPK (ERK) Pathway: Upregulation of cyclin D1 through this pathway drives cell cycle progression.[12]

-

p130Cas/Crk/Dock180 Pathway: This cascade activates Rac GTPase, which is essential for regulating the cytoskeletal rearrangements necessary for cell migration and invasion.[13]

The intricate network of FAK signaling underscores its central role in tumorigenesis.

Classification of FAK Inhibitors

The strategies to neutralize FAK's oncogenic functions are diverse, leading to several distinct classes of inhibitors.[1] The majority of compounds that have advanced to clinical trials are ATP-competitive inhibitors targeting the kinase domain.[14][15]

-

Kinase Domain Inhibitors :

-

ATP-Competitive Inhibitors : These small molecules bind to the ATP-binding pocket of the FAK kinase domain, preventing phosphorylation and subsequent signal transduction.[7] This is the most explored class of FAK inhibitors.[1][14]

-

Allosteric Inhibitors : These non-ATP-competitive compounds bind to a site on the kinase domain distinct from the ATP pocket, inducing a conformational change that renders the enzyme inactive.[7]

-

-

Protein-Protein Interaction (PPI) Inhibitors :

-

FAT/FERM Domain Inhibitors : This class of molecules is designed to disrupt the scaffolding function of FAK by blocking the interaction of its FAT or FERM domains with other proteins, such as paxillin or growth factor receptors, thereby inhibiting downstream signaling independent of kinase activity.[1][7]

-

-

FAK Degraders :

-

PROTACs (Proteolysis-Targeting Chimeras) : A newer modality, PROTACs are bifunctional molecules that link a FAK-binding ligand to an E3 ubiquitin ligase recruiter.[8][16] This induces the ubiquitination and subsequent proteasomal degradation of the FAK protein, eliminating both its kinase and scaffolding functions.[7][17]

-

Key FAK Inhibitors in Development

Numerous FAK inhibitors have been developed, with several advancing into clinical trials.[15][18][19] The tables below summarize quantitative data for prominent ATP-competitive inhibitors currently or previously in clinical and preclinical development.

Table 1: FAK Inhibitors in Clinical Development

| Compound Name(s) | Target(s) | Type | IC₅₀ / Kᵢ (FAK) | Highest Phase |

| Defactinib (VS-6063, PF-04554878) | FAK, PYK2 | ATP-Competitive | Kᵢ = 0.6 nM[7] | Phase II/III[8][16] |

| IN10018 (BI-853520, Ifebemtinib) | FAK | ATP-Competitive | IC₅₀ = 1 nM[7] | Phase I/II[15] |

| GSK2256098 | FAK | ATP-Competitive | Kᵢ = 0.4 nM, IC₅₀ = 1.5 nM[7][10] | Phase II[18] |

| Conteltinib (CT-707) | FAK, ALK | ATP-Competitive | IC₅₀ = 1.6 nM[10] | Phase II[16] |

| PF-562271 (VS-6062) | FAK, PYK2 | ATP-Competitive | IC₅₀ = 1.5 nM[20] | Phase I[8][18] |

| CEP-37440 | FAK, ALK | ATP-Competitive | IC₅₀ = 2.3 nM[7] | Phase I[8][18] |

| VS-4718 (PND-1186) | FAK | ATP-Competitive | IC₅₀ = 1.5 nM[10][20] | Phase I (Terminated)[2][8] |

| APG-2449 | FAK, c-Met, ALK | ATP-Competitive | Data not specified | Phase I/II[14][15] |

Table 2: Key FAK Inhibitors in Preclinical Development

| Compound Name(s) | Target(s) | Type | IC₅₀ (FAK) | Key Findings |

| TAE226 | FAK, IGF-1R | ATP-Competitive | 5.5 nM[20] | Potent anti-proliferative and anti-invasive activity in glioma models.[20] |

| PF-573228 | FAK | ATP-Competitive | 4 nM | Effectively blocks FAK Tyr397 phosphorylation.[2] |

| Y15 | FAK | Non-ATP-Competitive (Targets Y397 site) | ~1 µM[10] | Directly inhibits FAK autophosphorylation; enhances cell detachment and apoptosis.[1][10] |

| Y11 | FAK | Non-ATP-Competitive (Targets Y397 site) | ~50 nM[1][21] | Inhibits FAK autophosphorylation and decreases cancer cell viability.[1][22] |

Experimental Methodologies for FAK Inhibitor Evaluation

A standardized workflow is essential for the characterization and advancement of novel FAK inhibitors, progressing from initial biochemical assays to complex in vivo models.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory potency (e.g., IC₅₀) of a compound against the FAK enzyme.

-

Methodology:

-

Recombinant human FAK protein is incubated in a kinase buffer containing ATP (often radiolabeled γ-³²P-ATP or detected via luminescence) and a suitable substrate.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified. For autophosphorylation assays, the phosphorylation of FAK itself (at Tyr397) is measured.[22]

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22][23]

-

Western Blot Analysis for Target Engagement

-

Objective: To confirm that the inhibitor modulates FAK signaling within a cellular context.

-

Methodology:

-

Cancer cell lines with known FAK expression are cultured and treated with the FAK inhibitor at various concentrations for a defined period.

-

Cells are lysed, and protein concentrations are determined (e.g., via BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated FAK (p-FAK Tyr397), total FAK, and key downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK).[10][20]

-

Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence, and band intensities are quantified to assess the dose-dependent inhibition of phosphorylation.

-

Cell Migration (Transwell) Assay

-

Objective: To assess the inhibitor's effect on the migratory and invasive potential of cancer cells.

-

Methodology:

-

Transwell inserts with a porous membrane (e.g., 8.0 µm pores) are placed in a 24-well plate. For invasion assays, the membrane is pre-coated with a layer of Matrigel.

-

The lower chamber is filled with media containing a chemoattractant (e.g., FBS).

-

Cancer cells, pre-treated with the FAK inhibitor or a vehicle control, are seeded into the upper chamber in serum-free media.

-

The plate is incubated (e.g., for 24-48 hours) to allow cells to migrate through the pores.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or eluted for spectrophotometric quantification.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the FAK inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

The FAK inhibitor is administered via a clinically relevant route (e.g., oral gavage) according to a predetermined schedule and dose.[1][24] The control group receives a vehicle.

-

Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-FAK) to confirm target engagement in vivo.

-

Future Directions and Conclusion

The development of FAK inhibitors represents a promising frontier in targeted cancer therapy. While early clinical trials of FAKi monotherapy showed modest responses, their true potential may lie in combination strategies.[18][19] By disrupting pathways that confer resistance, FAK inhibitors can synergize with chemotherapy, other targeted agents (like MEK or KRAS inhibitors), and immunotherapy.[5][14] The combination of the FAK inhibitor defactinib with a RAF/MEK inhibitor is currently under investigation for KRAS-mutant NSCLC, highlighting this promising therapeutic avenue.[14][15]

Furthermore, the advent of FAK-targeting PROTACs offers a novel approach to eliminate the FAK protein entirely, overcoming potential limitations of kinase inhibition alone by also ablating its scaffolding functions.[9][16] As our understanding of the complex tumor microenvironment deepens, the role of FAK in regulating stromal cells and immune evasion presents further opportunities for therapeutic intervention.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 6. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel focal adhesion kinase (FAK) inhibitors for targeting cancer: Structural insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 16. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 17. Progress in the Development of Small Molecular Inhibitors of Focal Adhesion Kinase (FAK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FAK Inhibitor Proves Effective Against Brain Tumors in Preclinical Studies, Roswell Park-Led Study Shows | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

The Role of Focal Adhesion Kinase in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of the tumor microenvironment (TME).[1][2][3] Overexpressed and hyperactivated in a wide range of solid tumors, FAK orchestrates a complex interplay between cancer cells and the surrounding stromal components, ultimately driving tumor progression, metastasis, and therapeutic resistance.[1][2][4][5][6][7] This technical guide provides an in-depth exploration of the multifaceted roles of FAK within the TME, with a focus on its impact on cancer-associated fibroblasts (CAFs), angiogenesis, and immune surveillance. We will delve into the core signaling pathways governed by FAK, present quantitative data on its activity and inhibition, and provide detailed experimental protocols for its investigation.

Introduction: FAK as a Central Node in the TME

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, the extracellular matrix (ECM), and a variety of signaling molecules.[8] FAK is strategically positioned at the interface between the cell and the ECM, acting as a signaling hub that integrates cues from integrins and growth factor receptors.[6][8][9][10] Its activation triggers a cascade of downstream signaling events that influence cell proliferation, survival, migration, and invasion.[3][4][11] In the context of the TME, FAK's influence extends beyond the cancer cell, profoundly shaping the behavior of stromal cells to create a permissive and supportive environment for tumor growth and dissemination.[3]

FAK's Role in Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts are a major component of the tumor stroma and play a pivotal role in promoting tumorigenesis. FAK activity within CAFs is a potent driver of tumor cell invasion and metastasis.[12]

-

ECM Remodeling: Activated FAK in CAFs enhances the expression and deposition of extracellular matrix components, contributing to the desmoplastic reaction often observed in solid tumors.[12] This remodeled and stiffened ECM provides tracks for cancer cell migration and invasion.[6][12]

-

Promotion of Cell Migration: FAK signaling in CAFs is required for their ability to promote the migration of tumor cells.[13][14] Studies have shown that genetic or pharmacological inactivation of FAK in CAFs reduces their migratory capacity and their ability to promote cancer cell invasion.[12][15]

-

Exosomal Communication: FAK in CAFs can regulate intercellular communication with tumor cells through the secretion of exosomes containing microRNAs, which can further enhance tumor cell migration and metastasis.[13]

-

Immunosuppression: FAK activity in CAFs can contribute to an immunosuppressive TME by influencing the recruitment and polarization of immune cells, such as promoting the M2 polarization of macrophages.[12]

FAK in Endothelial Cells and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and a route for metastatic dissemination. FAK plays an essential role in pathological angiogenesis.[9]

-

VEGF Signaling: FAK is a critical downstream effector of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[9][16] Deletion of FAK in endothelial cells impairs VEGF-induced neovascularization.[9]

-

Endothelial Cell Proliferation and Survival: FAK signaling, particularly through the Akt pathway, promotes the proliferation and survival of endothelial cells, which are crucial steps in the angiogenic process.[9][16]

-

Endothelial Cell Migration: FAK is essential for endothelial cell migration, a fundamental process in the sprouting of new blood vessels.[16][17]

-

Therapeutic Target for Anti-Angiogenic Therapies: The requirement of FAK for tumor angiogenesis validates it as a potential target for anti-angiogenic therapies.[9][17][18] Small molecule inhibitors of FAK have been shown to be potent anti-angiogenic agents.[17][18]

FAK's Influence on the Immune Microenvironment

FAK plays a significant role in shaping the tumor immune microenvironment, often contributing to an immunosuppressive landscape that allows tumors to evade immune destruction.[19][20]

-

Inhibition of Anti-Tumor Immunity: Abnormal activation of FAK can inhibit the function of cytotoxic T cells, B cells, and dendritic cells.[21]

-

Promotion of Immunosuppressive Cells: FAK activation promotes the accumulation and function of immunosuppressive cell populations within the TME, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[21]

-

Regulation of Chemokine and Cytokine Expression: Nuclear FAK activity can drive the transcription of specific chemokines and cytokines that lead to the recruitment of regulatory T cells (Tregs) and dysfunction of cytotoxic CD8+ T cells.[22]

-

Synergy with Immune Checkpoint Inhibitors: The immunosuppressive role of FAK makes it an attractive target for combination therapy with immune checkpoint inhibitors (ICIs).[20][21] FAK inhibition can enhance the efficacy of ICIs by reversing the immunosuppressive TME and promoting anti-tumor immunity.[21]

FAK and the Extracellular Matrix: Mechanotransduction

The physical properties of the ECM, particularly its stiffness, are increasingly recognized as critical regulators of tumor progression. FAK is a key mechanosensor and transducer that translates mechanical cues from the ECM into biochemical signals.[6][23]

-

Stiffness Sensing: Increased matrix stiffness, a common feature of solid tumors, promotes the activation of FAK at focal adhesions.[6][23][24]

-

Driving Invasion: This stiffness-induced FAK activation can drive the transformation of epithelial cells towards a more invasive and metastatic phenotype.[6]

-

Regulation of Cellular Mechanics: FAK, in concert with other focal adhesion proteins, regulates cellular stiffness and contractile forces, which are critical for cell invasion into surrounding tissues.[25]

FAK Signaling Pathways in the TME

FAK's diverse functions are mediated through a complex network of signaling pathways. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[8][26] This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex.[8][11] This complex then phosphorylates a number of downstream substrates, activating key signaling cascades:

-

PI3K/Akt Pathway: FAK activation can lead to the stimulation of the PI3K/Akt pathway, which is crucial for promoting cell survival and proliferation.[3][4][27]

-

MAPK/ERK Pathway: The FAK/Src complex can also activate the Ras/MAPK/ERK pathway, which plays a significant role in cell proliferation, migration, and invasion.[6][28][29]

-

p130Cas and Rac Activation: FAK promotes the phosphorylation of p130Cas, leading to the activation of the small GTPase Rac, which is a key regulator of lamellipodia formation and cell motility.[11][30]

Data Presentation: Quantitative Analysis of FAK

Table 1: Inhibitory Activity of FAK Inhibitors

| Inhibitor | Target(s) | IC50 | Cell Line(s) | Effect | Reference(s) |

| TAE226 | FAK | 5.5 nM | Glioma, Ovarian, Breast Cancer | Inhibits invasion and proliferation, induces apoptosis. | [4] |

| VS-4718 (PND-1186) | FAK | 1.5 nM (in vitro), ~100 nM (in cells) | Breast Carcinoma | Blocks FAK and p130Cas phosphorylation, promotes apoptosis in 3D culture. | [24] |

| PF-573,228 | FAK | - | HUVEC | Reduces viability, migration, and tube formation; induces apoptosis. | [17] |

| FAK Inhibitor 14 | FAK | - | HUVEC | Reduces viability, migration, and tube formation. | [17] |

| Defactinib | FAK/Pyk2 | - | Various | Undergoing clinical trials. | [1] |

| GSK2256098 | FAK | - | Various | Undergoing clinical trials. | [1] |

| IN10018 | FAK | - | Various | Undergoing clinical trials. | [1][2] |

| Novel FAK PROTAC (F2) | FAK (degrader) | 0.73 - 5.84 µM | 4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435 | Potent inhibitory activity. | [31] |

Note: IC50 values and specific experimental conditions can vary between studies. This table provides a summary of reported values.

Table 2: Effects of FAK Modulation on Cellular Processes

| Cellular Process | Model System | FAK Modulation | Quantitative Effect | Reference(s) |

| Tumor Growth | Xenografts (Human Lung Adenocarcinoma & Ovarian Cancer) | Novel FAK inhibitor [I] | ~60% reduction in tumor growth. | [32] |

| Cell Migration | Murine 4T1 Breast Carcinoma | FAK-specific shRNA | Significant reduction in invasion through Matrigel. | [8] |

| Angiogenesis | In vivo angiogenic assays | Endothelial-specific FAK deletion | Impaired VEGF-induced neovascularization. | [9] |

| Apoptosis | HUVEC | PF-573,228 | Induction of apoptosis within 36 hours. | [17] |

| Protein Phosphorylation | MDA-MB-231 cells | FAK PROTAC (F2) | Time-dependent degradation of p-FAK and FAK. | [31] |

Experimental Protocols

Protocol 1: Western Blot Analysis of FAK Phosphorylation

Objective: To determine the phosphorylation status of FAK at Y397 in response to a FAK inhibitor.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

FAK inhibitor (e.g., Defactinib)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-FAK (Y397) and Mouse anti-total FAK

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the FAK inhibitor or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.

Protocol 2: Transwell Migration Assay

Objective: To assess the effect of FAK inhibition on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

Transwell inserts (8 µm pore size)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

FAK inhibitor

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

Microscope

Methodology:

-

Cell Preparation: Pre-treat cancer cells with the FAK inhibitor or vehicle control for a specified time. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup:

-

Place Transwell inserts into a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

-

Staining and Visualization:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Protocol 3: In Vivo Tumor Growth Study

Objective: To evaluate the efficacy of a FAK inhibitor on tumor growth in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft

-

FAK inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers

-

Animal balance

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the FAK inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Monitoring: Monitor tumor growth by measuring tumor volume every 2-3 days. Also, monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for FAK phosphorylation). Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Mandatory Visualizations

FAK Signaling Pathways

Caption: FAK signaling cascade initiated by ECM and growth factors.

FAK's Role in the Tumor Microenvironment

Caption: FAK's multifaceted role in modulating the TME.

Experimental Workflow: FAK Inhibitor in a Xenograft Model

Caption: Workflow for in vivo evaluation of a FAK inhibitor.

Conclusion and Future Directions

Focal Adhesion Kinase is undeniably a master regulator of the tumor microenvironment, influencing a wide array of processes that are critical for tumor progression and metastasis.[1][2][3] Its roles in activating CAFs, promoting angiogenesis, and fostering an immunosuppressive milieu highlight its significance as a therapeutic target. The development of small molecule FAK inhibitors has shown promise in preclinical models and early clinical trials, particularly in combination with other therapeutic modalities like chemotherapy and immune checkpoint inhibitors.[1][2][33]

Future research should focus on elucidating the context-dependent functions of FAK in different tumor types and stages of disease. A deeper understanding of the molecular mechanisms underlying FAK's crosstalk with other signaling pathways within the TME will be crucial for designing more effective and personalized combination therapies. Furthermore, the development of more specific FAK inhibitors or degraders may offer improved therapeutic windows and overcome potential resistance mechanisms.[1][2] Targeting FAK represents a promising strategy to disrupt the supportive network of the TME and ultimately improve patient outcomes in a variety of cancers.

References

- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAK activity in cancer‐associated fibroblasts is a prognostic marker and a druggable key metastatic player in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FAK signaling in cancer-associated fibroblasts promotes breast cancer cell migration and metastasis by exosomal miRNAs-mediated intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FAK activity in cancer-associated fibroblasts is a prognostic marker and a druggable key metastatic player in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Focal adhesion kinase-mediated interaction between tumor and immune cells in the tumor microenvironment: implications for cancer-associated therapies and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting FAK to Potentiate Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. The role of focal adhesion kinase in the regulation of cellular mechanical properties | Semantic Scholar [semanticscholar.org]

- 26. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. commerce.bio-rad.com [commerce.bio-rad.com]

- 28. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]

- 33. Focal adhesion kinase signaling - tumor vulnerabilities and clinical opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Focal Adhesion Kinase (FAK) Inhibitors: Chemical Structures, Classes, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. It plays a pivotal role in fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][2][3] The overexpression and hyperactivity of FAK are frequently correlated with the progression, invasion, and metastasis of various solid tumors, establishing it as a compelling target for anticancer therapeutic development.[4][5] This guide provides a comprehensive overview of the chemical structures and classes of FAK inhibitors, alongside detailed experimental protocols for their evaluation.

Classes and Chemical Structures of FAK Inhibitors

FAK inhibitors can be broadly categorized based on their mechanism of action. The majority of inhibitors in clinical development are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of FAK.[6][7] Other classes include allosteric inhibitors and compounds that disrupt FAK's protein-protein interactions.[8]

ATP-Competitive Inhibitors

These inhibitors are the most extensively studied class and are characterized by their interaction with the ATP-binding pocket of the FAK kinase domain.

-

Pyrimidine-Based Inhibitors: This class is prominent among FAK inhibitors in clinical development.[6] A notable example is Defactinib (VS-6063) , a potent and reversible dual inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (PYK2).[7] Another significant compound in this class is PF-562271 , which also demonstrates potent inhibition of FAK.[9]

-

Pyridine-Based Inhibitors: This chemical class also includes clinically evaluated FAK inhibitors. VS-4718 is a representative compound from this class.[6]

-

Other Heterocyclic Scaffolds: A variety of other heterocyclic structures have been explored for FAK inhibition, including diphenylpyrimidines, triazines, pyrrolo-pyrimidines, and thieno-pyrimidines.[10]

Non-ATP-Competitive and Allosteric Inhibitors

These inhibitors bind to sites on the FAK protein other than the ATP-binding pocket, offering a different mechanism for modulating its activity.

-

Y15 (1,2,4,5-benzenetetraamine tetrahydrochloride): This compound directly inhibits FAK autophosphorylation at Tyr397.[6] It has been shown to enhance cell detachment and induce apoptosis in various cancer cell lines.[6]

Proteolysis-Targeting Chimeras (PROTACs)

A newer class of molecules, PROTACs, are designed to induce the degradation of FAK rather than just inhibiting its kinase activity. These molecules typically consist of a FAK-binding moiety linked to an E3 ubiquitin ligase ligand.

Quantitative Data on FAK Inhibitors

The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through in vitro kinase assays and cellular assays. A summary of the inhibitory activities of key FAK inhibitors is presented below.

| Inhibitor | Class | Target(s) | IC50 / Ki | Reference |

| Defactinib (VS-6063) | ATP-Competitive | FAK, PYK2 | FAK: Not specified, Potent dual inhibitor | [7] |

| PF-562271 | ATP-Competitive | FAK | Potent inhibitor | [9] |

| VS-4718 (PND-1186) | ATP-Competitive | FAK | IC50: ~100 nM (in cells), Ki: 1.5 nM (in vitro) | [11] |

| CEP-37440 | ATP-Competitive | FAK, ALK | Ki (FAK): 2.3 nM, Ki (ALK): 120 nM | [8] |

| GSK2256098 | FAT-FERM Inhibitor | FAK | High selectivity | [4] |

| IN10018 (BI 853520) | ATP-Competitive | FAK | Highly efficient and selective | [4] |

| TAE226 | ATP-Competitive | FAK, IGF-1R | IC50: 6.79 nM | [11] |

| Y15 | Non-ATP-Competitive | FAK (autophosphorylation) | IC50: 1 µM (for inhibiting FAK phosphorylation) | [6][11] |

| PF-573228 | ATP-Competitive | FAK | Potent inhibitor | [6] |

Signaling Pathways

FAK is a central node in a complex signaling network that regulates cell behavior. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas, paxillin, and Grb2, leading to the activation of pathways such as the Ras-ERK and PI3K-Akt signaling cascades. These pathways ultimately control cell migration, proliferation, and survival.[1][2][3][12]

Caption: FAK Signaling Pathway

Experimental Protocols

The evaluation of FAK inhibitors requires a combination of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro FAK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified FAK enzyme. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the ADP produced and thus the kinase activity.

Materials:

-

Purified recombinant FAK enzyme

-

FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

Test inhibitor compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control (e.g., 5% DMSO).

-

Add 2 µl of FAK enzyme solution (concentration determined by titration).

-

Add 2 µl of a substrate/ATP mixture.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: In Vitro FAK Kinase Assay Workflow

Cellular FAK Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit FAK autophosphorylation at Tyr397 in a cellular context, which is a key indicator of FAK activation.

Principle: Cells are treated with the inhibitor, and the level of phosphorylated FAK at Tyr397 (pFAK-Y397) is measured, typically by Western blotting or ELISA, and compared to the total FAK level.

Materials:

-

Cancer cell line with detectable FAK expression (e.g., MEF cells)[8]

-

Cell culture medium and supplements

-

Test inhibitor compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.

Cell Migration (Scratch) Assay

This assay evaluates the effect of a FAK inhibitor on the migratory capacity of cells.

Principle: A "scratch" or wound is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, and the effect of the inhibitor is quantified by measuring the rate of wound closure.

Materials:

-

Cancer cell line

-

12-well culture plates

-

Cell culture medium

-

Test inhibitor compound

-

A sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in 12-well plates at a density that will result in a confluent monolayer after 24 hours.[6]

-

Once confluent, create a scratch in the monolayer using a sterile pipette tip.[6]

-

Gently wash the cells with PBS to remove detached cells.[6]

-

Replace the medium with fresh medium containing the test inhibitor at various concentrations or a vehicle control.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[6]

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition and compare the migration rates between treated and untreated cells.

Caption: Cell Migration Scratch Assay Workflow

Conclusion

The development of FAK inhibitors represents a promising strategy for the treatment of various cancers. This guide has provided an overview of the major chemical classes of FAK inhibitors, their structures, and their inhibitory activities. Furthermore, detailed protocols for key in vitro and cell-based assays have been presented to aid researchers in the evaluation and characterization of novel FAK-targeting compounds. A thorough understanding of the FAK signaling pathway and the application of robust experimental methodologies are essential for the successful development of the next generation of FAK inhibitors for clinical use.

References

- 1. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. pnas.org [pnas.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com.cn [promega.com.cn]

An In-Depth Technical Guide to Focal Adhesion Kinase (FAK) Protein Domains and Inhibitor Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Its activity is central to cellular processes including adhesion, migration, proliferation, and survival.[3][4] Overexpression and hyperactivity of FAK are strongly correlated with the progression and metastasis of various human cancers, making it a high-value target for therapeutic intervention.[3][5][6] This guide provides a detailed examination of FAK's molecular architecture, the function of its distinct protein domains, the signaling cascades it governs, and the mechanisms by which small molecule inhibitors disrupt its function. We will explore the primary binding sites for these inhibitors, present quantitative data on their efficacy, and detail key experimental protocols for their evaluation.

FAK Protein Architecture: Domains and Function

FAK is a 120 kDa protein composed of three principal domains: an N-terminal FERM domain, a central catalytic kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[3][4] These are connected by flexible, proline-rich regions that serve as docking sites for various signaling partners.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insight into the Mechanisms of Targeting and Signaling of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of FAK: A Technical Guide to Kinase-Dependent and -Independent Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix and growth factor receptors to regulate a multitude of cellular processes, including survival, proliferation, migration, and angiogenesis.[1][2][3] Historically recognized for its catalytic activity, a growing body of evidence has illuminated the critical kinase-independent scaffolding functions of FAK.[4][5] Understanding the distinct and overlapping roles of these two facets of FAK is crucial for developing effective therapeutic strategies that target FAK-driven pathologies, such as cancer.[6][7] This technical guide provides an in-depth exploration of the kinase-dependent and -independent functions of FAK, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction to Focal Adhesion Kinase (FAK)

FAK is a 125 kDa protein characterized by a central kinase domain flanked by a large N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1] Proline-rich regions in the C-terminal section mediate interactions with SH3 domain-containing proteins.[8] This multi-domain structure allows FAK to act as both a catalytic enzyme and a molecular scaffold, orchestrating complex signaling networks.[6][9]

-

Kinase-Dependent Functions: Upon integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[10][11] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] The resulting FAK-Src complex leads to the phosphorylation of numerous downstream substrates, initiating signaling cascades that drive cellular processes like migration and proliferation.[1][12]

-